

# A Comprehensive Toxicological Profile of Azinphos-methyl in Mammals

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

# **Abstract**

**Azinphos-methyl** is a broad-spectrum organophosphate insecticide with a well-documented history of high toxicity in mammals. This technical guide provides a comprehensive overview of the toxicological profile of **Azinphos-methyl**, with a focus on its effects in mammalian species. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and provides visual representations of its mechanism of action and experimental workflows. All quantitative data are presented in structured tables for ease of comparison and interpretation.

### Introduction

**Azinphos-methyl**, an organothiophosphate insecticide, has been utilized for the control of a wide range of insect pests on various agricultural crops.[1] Its mode of action, common to organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[4][5] Due to its high acute toxicity and potential for adverse environmental and human health effects, a thorough understanding of its toxicological profile is essential. This guide synthesizes available data on the acute, subchronic, and chronic toxicity



of **Azinphos-methyl**, as well as its toxicokinetics, mechanism of action, genotoxicity, carcinogenicity, and reproductive and developmental effects in mammals.

# **Acute Toxicity**

**Azinphos-methyl** exhibits high acute toxicity in mammals through oral, dermal, and inhalation routes of exposure.[2][6] The clinical signs of acute intoxication are characteristic of cholinergic crisis and include salivation, lacrimation, urination, defectaion, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory distress.[7]

Table 1: Acute Toxicity of Azinphos-methyl in Mammalian Species

| Species    | Route             | Parameter | Value (mg/kg<br>bw) | Reference(s) |
|------------|-------------------|-----------|---------------------|--------------|
| Rat        | Oral              | LD50      | 4.4 - 16            | [6]          |
| Mouse      | Oral              | LD50      | 8 - 20              | [6]          |
| Guinea Pig | Oral              | LD50      | 80                  | [6]          |
| Rat        | Dermal            | LD50      | 88 - 220            | [6]          |
| Mouse      | Dermal            | LD50      | 65                  | [6]          |
| Rat        | Inhalation (1-hr) | LC50      | 69 mg/m³            | [6]          |

# **Subchronic and Chronic Toxicity**

Repeated or prolonged exposure to **Azinphos-methyl** can lead to cumulative toxic effects, primarily related to the sustained inhibition of acetylcholinesterase.[2] Long-term exposure has been associated with neurological symptoms such as impaired memory and concentration, headaches, and irritability.[2]

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) of **Azinphos-methyl** 



| Species | Duration | Route | NOAEL              | LOAEL             | Endpoint                                                           | Referenc<br>e(s) |
|---------|----------|-------|--------------------|-------------------|--------------------------------------------------------------------|------------------|
| Rat     | 90 days  | Oral  | 0.25<br>mg/kg/day  | 1<br>mg/kg/day    | Cholinester<br>ase<br>inhibition                                   | [8]              |
| Dog     | 1 year   | Oral  | 0.125<br>mg/kg/day | 0.5<br>mg/kg/day  | Red blood<br>cell<br>cholinester<br>ase<br>inhibition              | [6][8]           |
| Rat     | 2 years  | Oral  | ~0.5<br>mg/kg/day  | 5-10<br>mg/kg/day | Depressed red blood cell counts and brain cholinester ase activity | [8]              |

# Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

**Azinphos-methyl** is readily absorbed into the systemic circulation following oral, dermal, and inhalation exposure.[9] Following absorption, it is widely distributed throughout the body. The metabolism of **Azinphos-methyl** primarily occurs in the liver and involves oxidative desulfuration to its more toxic oxygen analog (oxon) and hydrolysis to various metabolites.[10] The metabolites, which are less toxic, are then excreted, primarily in the urine.[8]





Click to download full resolution via product page

Caption: Toxicokinetics (ADME) of Azinphos-methyl in mammals.

#### **Mechanism of Action**

The primary mechanism of toxicity for **Azinphos-methyl** is the inhibition of acetylcholinesterase (AChE).[4] **Azinphos-methyl**, particularly its active metabolite **azinphos-methyl** oxon, phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive.[4][11] This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] This overstimulation disrupts normal nerve function in both the central and peripheral nervous systems, leading to the observed toxic signs and symptoms.[5] Prolonged cholinergic overstimulation can also lead to downstream effects, including excitotoxicity and oxidative stress.[12]





Click to download full resolution via product page

Caption: Mechanism of **Azinphos-methyl** toxicity via AChE inhibition.

# **Genotoxicity and Carcinogenicity**

**Azinphos-methyl** has been evaluated in a number of in vitro and in vivo genotoxicity assays. The majority of studies have not found evidence of a genotoxic potential.[13] Carcinogenicity studies in rats and mice have also been conducted. While one study suggested a possible association with tumors of the pancreas and thyroid in rats, the evidence is not conclusive, and other studies have not shown a carcinogenic effect.[2] Overall, **Azinphos-methyl** is not generally considered to be a genotoxic or carcinogenic compound.[13]

# **Reproductive and Developmental Toxicity**

Reproductive toxicity studies in rats have shown that high doses of **Azinphos-methyl** can lead to reduced pup viability.[13] Developmental toxicity studies in rats and rabbits did not show teratogenic effects, although delayed ossification was observed at maternally toxic doses.[14]

Table 3: Reproductive and Developmental Toxicity of Azinphos-methyl



| Species | Study Type         | NOAEL<br>(Maternal) | NOAEL<br>(Developme<br>ntal) | Effects                                                            | Reference(s |
|---------|--------------------|---------------------|------------------------------|--------------------------------------------------------------------|-------------|
| Rat     | Two-<br>generation | 0.25<br>mg/kg/day   | -                            | No<br>reproductive<br>effects at this<br>dose                      | [8]         |
| Rat     | Development<br>al  | -                   | 2 mg/kg/day                  | Delayed<br>ossification at<br>higher,<br>maternally<br>toxic doses | [14]        |
| Rabbit  | Development<br>al  | -                   | 1.5<br>mg/kg/day             | Delayed<br>ossification at<br>higher,<br>maternally<br>toxic doses | [14]        |

# **Experimental Protocols**

The following sections provide an overview of the methodologies for key toxicological studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

# **Acute Oral Toxicity (OECD 425)**

The acute oral toxicity is typically determined using the Up-and-Down Procedure (UDP). This method is a sequential dosing test that uses a minimum number of animals to estimate the LD50.

- Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred.
- Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are



provided ad libitum, except for a brief fasting period before and after dosing.

- Dose Administration: The test substance is administered as a single oral dose by gavage.
   The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 is calculated using the maximum likelihood method.

#### **Subchronic Oral Toxicity - 90-Day Study (OECD 408)**

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.

- Test Animals: Young, healthy rodents (usually rats) are randomly assigned to control and treatment groups (typically at least 10 males and 10 females per group).
- Dose Administration: The test substance is administered daily via the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Ophthalmoscopic examinations, hematology, clinical biochemistry, and urinalysis are performed at specified intervals.
- Pathology: At the end of the study, all animals are subjected to a full necropsy, including
  organ weight measurements. Histopathological examination of a comprehensive set of
  tissues from control and high-dose groups is performed.

## **Chronic Toxicity and Carcinogenicity (OECD 452)**

These long-term studies are designed to characterize the toxic effects of a substance after prolonged and repeated exposure over a major portion of the animal's lifespan and to assess its carcinogenic potential.

#### Foundational & Exploratory





- Test Animals: Typically rodents (rats or mice) are used. The study duration is usually 12-24
  months. At least 50 animals of each sex per group are recommended for a combined chronic
  toxicity and carcinogenicity study.
- Dose Administration: The test substance is administered daily, usually in the diet, for the duration of the study. At least three dose levels and a control group are used.
- Observations: Similar to the 90-day study, with more frequent and detailed clinical observations, body weight and food consumption measurements, and periodic hematology and clinical chemistry assessments.
- Pathology: A complete necropsy is performed on all animals. Histopathological examination
  is conducted on all tissues from all animals in the control and high-dose groups, and on all
  gross lesions and target organs from all other groups.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo genotoxicity testing.

## Conclusion



Azinphos-methyl is a highly toxic organophosphate insecticide in mammals. Its primary mechanism of toxicity, the inhibition of acetylcholinesterase, is well-understood and leads to a predictable suite of cholinergic symptoms. The comprehensive toxicological data presented in this guide, including acute, subchronic, and chronic toxicity values, as well as information on its toxicokinetics, genotoxicity, and reproductive/developmental effects, underscore the significant hazard associated with this compound. The detailed experimental protocols provide a framework for the standardized assessment of similar chemical entities. This information is critical for conducting risk assessments, establishing safety guidelines, and informing regulatory decisions to protect human and animal health.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Organophosphate Toxicity StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. oecd.org [oecd.org]
- 8. EXTOXNET PIP AZINOPHOS-METHYL [extoxnet.orst.edu]
- 9. Azinphos-Methyl | C10H12N3O3PS2 | CID 2268 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Azinphos-methyl Wikipedia [en.wikipedia.org]
- 11. Acetylcholinesterase inhibitor Wikipedia [en.wikipedia.org]
- 12. dovepress.com [dovepress.com]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]



To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Azinphosmethyl in Mammals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128773#comprehensive-toxicological-profile-of-azinphos-methyl-in-mammals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com